molecular formula C21H22N2O5 B2511264 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955679-41-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2511264
CAS No.: 955679-41-1
M. Wt: 382.416
InChI Key: JPFIULZUPVQEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a central 1,3-oxazole ring substituted with a 4-methoxyphenyl group at position 5 and a carboxamide-linked 3,4-dimethoxyphenethyl chain at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-25-16-7-5-15(6-8-16)19-13-23-21(28-19)20(24)22-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFIULZUPVQEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via [3+2] Cycloaddition

The oxazole core is typically synthesized via a [3+2] cycloaddition between a carboxylic acid derivative and an isocyanoacetate. A scalable protocol adapted from recent work by Ma et al. (2024) involves:

Reagents :

  • Carboxylic acid precursor : 4-Methoxyphenylglyoxylic acid (for 5-substitution).
  • Isocyanoacetate : Ethyl isocyanoacetate.
  • Activator : 4-Dimethylaminopyridine-trifluoromethanesulfonic acid (DMAP-Tf).
  • Base : 4-Dimethylaminopyridine (DMAP).

Procedure :

  • Activate 4-methoxyphenylglyoxylic acid (1.0 equiv) with DMAP-Tf (1.3 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
  • Add ethyl isocyanoacetate (1.2 equiv) and DMAP (1.5 equiv), then warm to 40°C for 30 minutes.
  • Quench with 2.0 M HCl, extract with DCM, and purify via silica chromatography to yield 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid (76–92% yield).

Mechanistic Insight : DMAP-Tf generates a reactive acylpyridinium intermediate, facilitating nucleophilic attack by the isocyanide to form the oxazole ring.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid is coupled to 2-(3,4-dimethoxyphenyl)ethylamine using carbodiimide chemistry, as demonstrated in analogous syntheses:

Reagents :

  • Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Solvent : Anhydrous dichloromethane.

Procedure :

  • Dissolve 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid (1.0 equiv) and 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) in DCM.
  • Add EDCI·HCl (1.3 equiv) and DMAP (0.2 equiv) at 0°C under nitrogen.
  • Stir at room temperature for 24 hours, wash with NaHCO₃ and brine, then recrystallize from DCM/ethyl acetate to isolate the product (68–76% yield).

Alternative Route: Sequential Alkylation and Cyclization

For laboratories lacking specialized reagents, a stepwise approach may be employed:

  • Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine :

    • Reduce 3,4-dimethoxyphenylacetonitrile with LiAlH₄ in THF to yield the amine (82–89% yield).
  • Oxazole Formation via Silver-Catalyzed Decarboxylation :

    • React α-oxocarboxylate (from 4-methoxyphenylglyoxylic acid) with isocyanide in the presence of Ag₂O to form the oxazole (70–85% yield).
  • Amide Coupling :

    • Use HATU/DIPEA in DMF to couple the oxazole-carboxylic acid and amine (90–94% yield).

Optimization Strategies and Yield Comparisons

Step Method Yield (%) Key Parameters
Oxazole formation DMAP-Tf activation 92 40°C, 30 min, DCM
Silver catalysis 85 Ag₂O, 80°C, 12 h
Amide coupling EDCI/DMAP 76 RT, 24 h, DCM
HATU/DIPEA 94 0°C → RT, 2 h, DMF

Critical Notes :

  • DMAP-Tf activation outperforms silver catalysis in yield and reaction time.
  • HATU-mediated coupling achieves higher yields than EDCI but requires stringent anhydrous conditions.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.82–6.75 (m, 7H, aromatic), 4.12 (t, 2H, -CH₂NH), 3.91–3.85 (overlapping OCH₃), 2.98 (t, 2H, -CH₂Ph).
  • HRMS : m/z calc. for C₂₁H₂₁N₂O₅ [M+H]⁺: 397.1396; found: 397.1398.
  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituent effects, and inferred physicochemical properties.

Structural and Functional Group Analysis

Compound Name & ID Core Structure Key Substituents Physicochemical Inferences
Target Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide 1,3-Oxazole 4-Methoxyphenyl (C5), 3,4-dimethoxyphenethyl carboxamide (C2) Moderate lipophilicity (logP ~3.5*), enhanced solubility due to methoxy groups, potential H-bond acceptor.
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl (C5), cyclohexyl carboxamide Higher rigidity and electron deficiency (oxadiazole); increased logP (~4.0*) due to cyclohexyl.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl (C2), 4-methoxyphenyl carboxamide, propyl (N1) Higher molecular weight and planarity; propyl group increases lipophilicity (logP ~4.2*).
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 5-Methylthiophen-2-yl (C3), diethylaminophenyl carboxamide Thiophene introduces sulfur-based interactions; diethylamino group enhances solubility in polar solvents.
N-[2-(4-Sulfamoylphenyl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 2-Chlorophenyl (C3), sulfamoylphenethyl carboxamide Sulfamoyl group increases polarity (logP ~2.8*); chlorine adds electron-withdrawing effects.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl (C6), 3,4-dimethoxyphenyl acetamide Trifluoromethyl enhances metabolic stability; benzothiazole core offers strong fluorescence properties.

Note: logP values are estimated based on substituent contributions.

Key Comparative Insights

  • Benzimidazole () provides a larger aromatic surface for π-stacking but may reduce metabolic stability . Isoxazole derivatives () vary in substituent positioning; the 1,2-oxazole in ’s compound offers distinct dipole moments compared to 1,3-oxazole .
  • Substituent Effects: Methoxy groups (target compound, ) enhance solubility and act as hydrogen-bond acceptors. Chloro () and trifluoromethyl () groups introduce electron-withdrawing effects, altering binding kinetics .
  • Biological Implications :

    • While activity data are absent in the evidence, structural analogs suggest the target compound’s methoxy-rich design may target receptors like G-protein-coupled receptors (GPCRs) or kinases sensitive to polyaromatic ligands. In contrast, sulfamoyl-containing analogs () could target enzymes with polar active sites .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The molecular formula of this compound is C20H22N2O4. The compound features a distinctive oxazole ring that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxazole and related heterocycles often exhibit diverse biological activities, including:

  • Anticancer Activity : Several studies have shown that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in various models.
  • Antimicrobial Properties : Some compounds in this class exhibit activity against bacterial and fungal pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. A notable example is the investigation into the cytotoxic effects of related compounds on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on this compound revealed significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound exhibited an IC50 value of approximately 10 µM, indicating potent activity.

Cell Line IC50 (µM) Mechanism
MCF-710Induction of apoptosis
MEL-812Cell cycle arrest at G0-G1 phase

The mechanism of action involves activation of apoptotic pathways, including increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects.

Research Findings

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary screening against common pathogens showed promising results.

Antimicrobial Efficacy

The compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves coupling 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane or DMF. Catalytic DMAP improves acylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
  • Critical Parameters : Moisture-sensitive steps require inert atmospheres. Reaction monitoring via TLC or HPLC prevents intermediate degradation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify methoxy groups (δ ~3.8–4.0 ppm) and oxazole ring protons (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 437.18) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and packing motifs (monoclinic system, space group P21_1/c) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Assay Design :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxazole moiety’s electron-rich nature .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy :

  • Substituent Variation : Replace methoxy groups with halogens (e.g., F, Cl) or alkyl chains to modulate lipophilicity (logP) .
  • Scaffold Hybridization : Integrate thiazole or triazole rings (see ) to enhance target affinity.
  • Computational Modeling : Docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2 .
    • Validation : Parallel synthesis of analogs followed by bioactivity profiling .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

  • In Vivo Models :

  • Rodent PK : Administer via IV/oral routes (dose: 10–50 mg/kg). Plasma sampling at intervals (0.5–24 hr) for LC-MS/MS analysis .
  • Tissue Distribution : Radiolabeled compound (e.g., 14C^{14}C) tracks accumulation in target organs .
    • Key Metrics : AUC, t1/2t_{1/2}, and bioavailability calculations. Adjust formulations (e.g., PEGylation) to enhance solubility .

Q. How are molecular interactions resolved at atomic resolution?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (konk_{on}, koffk_{off}) with immobilized receptors .
  • Cryo-EM : For large complexes (e.g., ribosome-bound compounds), resolves binding conformations at 3–4 Å resolution .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Q. How to address contradictions in reported bioactivity data across studies?

  • Root-Cause Analysis :

  • Assay Conditions : Compare buffer pH, serum content, and incubation times (e.g., serum proteins may sequester compounds, reducing apparent potency) .
  • Cell Line Variability : Validate across multiple lines (e.g., compare primary vs. immortalized cells) .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to standardize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.